molecular formula C9H14Cl4N4 B13564428 2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride

2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride

Cat. No.: B13564428
M. Wt: 320.0 g/mol
InChI Key: NOZYCMLNIBGURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride is a compound that features a benzene ring substituted with a chloro group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with glyoxal and ammonia to form the imidazole ring . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions typically require controlled temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or active sites of enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride is unique due to its specific substitution pattern and the presence of both chloro and imidazole groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H14Cl4N4

Molecular Weight

320.0 g/mol

IUPAC Name

2-chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;trihydrochloride

InChI

InChI=1S/C9H11ClN4.3ClH/c10-7-5-6(11)1-2-8(7)14-9-12-3-4-13-9;;;/h1-2,5H,3-4,11H2,(H2,12,13,14);3*1H

InChI Key

NOZYCMLNIBGURA-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2)N)Cl.Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.